molecular formula C18H15F3N2O3 B4578869 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4578869
M. Wt: 364.3 g/mol
InChI Key: VUWMWFDKOMUEAT-UHFFFAOYSA-N
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Description

1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-biphenylyloxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol: Lacks the trifluoromethyl group, which may result in different chemical properties and applications.

    1-[(4-biphenylyloxy)acetyl]-5-methyl-4,5-dihydro-1H-pyrazol-5-ol: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

Uniqueness

1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c19-18(20,21)17(25)10-11-22-23(17)16(24)12-26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11,25H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWMWFDKOMUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
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1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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